2-Ethoxyethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-Ethoxyethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes an ethoxyethyl group, a nitrophenyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of 2-Ethoxyethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethoxyethyl acetate with 4-nitrobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with urea and a suitable catalyst to form the desired tetrahydropyrimidine ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethoxyethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.
Scientific Research Applications
2-Ethoxyethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can affect cellular processes. The tetrahydropyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxyethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
4-Hydroxy-2-quinolones: These compounds share similar structural features and are known for their biological activities.
Imidazole derivatives: These compounds also possess heterocyclic rings and are studied for their diverse chemical and biological properties.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have similar reactivity and applications in medicinal chemistry.
Properties
Molecular Formula |
C16H19N3O6 |
---|---|
Molecular Weight |
349.34 g/mol |
IUPAC Name |
2-ethoxyethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O6/c1-3-24-8-9-25-15(20)13-10(2)17-16(21)18-14(13)11-4-6-12(7-5-11)19(22)23/h4-7,14H,3,8-9H2,1-2H3,(H2,17,18,21) |
InChI Key |
RBCGSHMMUJHSSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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